molecular formula C9H14Cl2N2O2S B2703607 2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride CAS No. 2253632-22-1

2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride

Cat. No.: B2703607
CAS No.: 2253632-22-1
M. Wt: 285.18
InChI Key: KPXJPLZLNXSMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring attached to a thiazole ring, with a carboxylic acid group and two hydrochloride ions, which contribute to its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction involving a thioamide and a haloketone.

    Introduction of the Carboxylic Acid Group: This step often involves the oxidation of an aldehyde or alcohol precursor to form the carboxylic acid.

    Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions can vary widely, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary but often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid: The non-dihydrochloride form of the compound.

    1-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid: A structural isomer with different positioning of the functional groups.

    2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxamide: A related compound with an amide group instead of a carboxylic acid.

Uniqueness

2-(Pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride is unique due to its specific combination of functional groups and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in aqueous environments and for applications requiring high solubility.

Properties

IUPAC Name

2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.2ClH/c12-9(13)7-5-14-8(11-7)3-6-1-2-10-4-6;;/h5-6,10H,1-4H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXJPLZLNXSMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=NC(=CS2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.